molecular formula C27H26N2O2 B11139912 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one

1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one

Numéro de catalogue: B11139912
Poids moléculaire: 410.5 g/mol
Clé InChI: DRKFODLCHJHPOM-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates two privileged pharmacophores: a benzo[f]chromen-3-one scaffold and a phenylprop-2-enyl-piperazine moiety. The planar, polyaromatic chromenone system is typical of structures that can interact with biological targets such as DNA or enzyme active sites, while the piperazine group enhances solubility and provides a key interaction point for various receptors . This specific structural combination suggests potential for investigation as a protein kinase inhibitor or a topoisomerase II inhibitor, mechanisms that are central to the development of new anticancer agents . Researchers are encouraged to study its precise mechanism of action, binding affinity, and cytotoxic properties. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

Formule moléculaire

C27H26N2O2

Poids moléculaire

410.5 g/mol

Nom IUPAC

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzo[f]chromen-3-one

InChI

InChI=1S/C27H26N2O2/c30-26-19-23(27-24-11-5-4-10-22(24)12-13-25(27)31-26)20-29-17-15-28(16-18-29)14-6-9-21-7-2-1-3-8-21/h1-13,19H,14-18,20H2/b9-6+

Clé InChI

DRKFODLCHJHPOM-RMKNXTFCSA-N

SMILES isomérique

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4

SMILES canonique

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-{[4-((2E)-3-phénylprop-2-ényl)pipérazinyl]méthyl}benzo[f]chromène-3-one implique généralement plusieurs étapes, commençant par la préparation du noyau benzo[f]chromène-3-one. Ceci peut être réalisé par la condensation de Claisen-Schmidt de la 2-hydroxy-1-naphtaldéhyde avec l'acétophénone en présence d'une base telle que la pipéridine . L'intermédiaire résultant est ensuite soumis à d'autres réactions pour introduire les groupes pipérazine et phénylprop-2-ényl.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de techniques de criblage à haut débit pour identifier les catalyseurs et les conditions de réaction les plus efficaces.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action de la 1-{[4-((2E)-3-phénylprop-2-ényl)pipérazinyl]méthyl}benzo[f]chromène-3-one implique son interaction avec des cibles moléculaires spécifiques. On pense qu'elle exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent une implication dans les voies liées à l'inflammation et à la prolifération cellulaire.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of benzo[f]chromene compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one have shown significant inhibition of mitosis and microtubule dynamics in cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of related compounds has been extensively studied. Research indicates that certain benzo[f]chromene derivatives demonstrate effective antibacterial and antifungal activities. For example, antimicrobial screening revealed that some derivatives exhibited inhibition zones comparable to standard antibiotics, indicating their potential as therapeutic agents against infectious diseases .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways. This interaction could lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .

Neuropharmacological Applications

The piperazine ring in the compound is associated with various neuropharmacological activities. Compounds containing piperazine moieties have been explored for their potential as anxiolytics and antidepressants. The structural features of this compound may contribute to similar effects, warranting further investigation into its neuroactive properties .

Case Study 1: Anticancer Activity

A study investigating the structure-activity relationship of benzo[f]chromene derivatives demonstrated that modifications at the 2,3 positions significantly enhanced their antiproliferative activity against breast cancer cell lines. The findings suggest that the presence of the piperazine substituent in this compound could potentiate its anticancer effects through improved binding to cellular targets .

Case Study 2: Antimicrobial Screening

In another study, various benzo[f]chromene derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific modifications in the chemical structure led to increased efficacy against resistant strains, highlighting the therapeutic potential of compounds like this compound in treating infections caused by resistant pathogens .

Mécanisme D'action

The mechanism of action of 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include:

Compound Name Core Structure Substituents Biological Activity (NCI Data) Reference
Target Compound Benzo[f]chromen-3-one 1-(piperazinylmethyl) with 4-(E-cinnamyl) Not explicitly reported
4e: Pyrazole derivative Benzo[f]chromen-3-one Pyrazole at C3 Potent activity against multiple cell lines (IC50 < 10 µM)
5a, 5c-5e: Pyrazolo[3,4-d]pyridazines Benzo[f]chromen-3-one Pyrazolo[3,4-d]pyridazine at C3 Broad-spectrum cytotoxicity
6e: 1-(8'-Ethoxy-2'-oxochromen-3'-yl) derivative Benzo[f]chromen-3-one Ethoxy group at C8', lactone C=O No activity data provided
4e (Piperazine-cinnamide) Piperazine-cinnamoyl Bis(4-methoxyphenyl)methyl and 4-ethoxy-3-methoxyphenyl Antimicrobial/anticancer potential

Key Observations:

  • Bioactivity: Pyrazole and pyrazolo[3,4-d]pyridazine derivatives (e.g., 4e, 5a) exhibit potent antitumor activity, suggesting that electron-deficient heterocycles at C3 enhance cytotoxicity . The target compound’s piperazinylmethyl-cinnamyl substituent may modulate activity through different mechanisms, such as kinase inhibition or intercalation.
  • Substituent Effects: Ethoxy groups (as in 6e) reduce antitumor efficacy compared to heterocyclic substituents, highlighting the importance of electronegative moieties . The E-cinnamyl group in the target compound may improve target binding via π-π stacking, as seen in related cinnamide derivatives .
  • Piperazine Role: Piperazine rings in analogues (e.g., 4e in ) enhance solubility and enable hydrogen bonding with biological targets, a feature likely shared by the target compound .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Piperazine-containing analogues (e.g., ) form intermolecular C–H···O hydrogen bonds, stabilizing crystal lattices. The target compound’s packing may resemble these patterns, affecting solubility and stability .
  • Stereochemistry: The E-configuration of the cinnamyl group (critical for planar geometry) is conserved in active analogues, suggesting its necessity for proper target interaction .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Chromenone core2,4-dihydroxyacetophenone + 4-hydroxybenzaldehyde, KOH/ethanol, reflux (6h)65%
Piperazine couplingBromomethyl-chromenone + piperazine derivative, DMF/K₂CO₃, 80°C (12h)45–55%

Basic: Which spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms piperazine-chromenone linkage (e.g., single-crystal analysis at 100 K, R factor <0.04) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methine protons (δ 6.5–8.5 ppm for chromenone aromatics) and piperazine methylene signals (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Validates spatial proximity of the propenyl-piperazine sidechain to the chromenone methyl group .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control : Lowering coupling reaction temperatures (e.g., 60°C instead of 80°C) reduces side-product formation from piperazine decomposition .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for reductive amination) enhance coupling efficiency .
  • Solvent Selection : Switching from DMF to DMSO improves solubility of polar intermediates, increasing yield by 10–15% .
  • In Situ Monitoring : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to track reaction progress and terminate at peak product concentration .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Sample Stability : Degradation during assays (e.g., organic compound hydrolysis in aqueous buffers) can skew results. Implement continuous cooling (4°C) and inert atmospheres to stabilize samples .
  • Structural Analog Interference : Compare activity profiles with structurally similar compounds (Table 2) to identify off-target effects. For example, benzothiazole analogs show antimicrobial activity that may overlap with chromenone derivatives .

Q. Table 2: Activity of Structural Analogs

Compound ClassBiological ActivityReference
BenzothiazolesAntimicrobial (MIC: 2–8 µg/mL)
ChromenonesAnticancer (IC₅₀: 10–25 µM)

Basic: What initial biological assays are suitable for screening?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, using ATP/peptide substrates .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Advanced: How to enhance target specificity through structural modification?

Methodological Answer:

  • Sidechain Diversification : Introduce electron-withdrawing groups (e.g., nitro at C8 of chromenone) to enhance π-stacking with hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Substitute the propenyl group with a triazole ring to improve metabolic stability while retaining affinity .
  • Molecular Dynamics Simulations : Predict binding modes with targets (e.g., COX-2) to guide functional group placement .

Advanced: How to address contradictions between computational and experimental binding data?

Methodological Answer:

  • Force Field Calibration : Use ab initio methods (e.g., DFT) to refine charge distributions in docking software, reducing RMSD deviations .
  • Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions underestimated in dry models .
  • Experimental Validation : Surface plasmon resonance (SPR) to measure binding kinetics and reconcile discrepancies with computed Kd values .

Basic: What challenges arise in synthesizing the piperazinyl-methyl linkage?

Methodological Answer:

  • Steric Hindrance : Bulky substituents on piperazine (e.g., propenyl groups) slow nucleophilic attack. Use excess reagent (1.5–2 eq) and prolonged reaction times (24h) .
  • Byproduct Formation : Competing N-alkylation pathways generate dimers. Employ protecting groups (e.g., Boc) on piperazine nitrogen .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.